N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
The compound “N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . This moiety is often found in various pharmaceuticals and is known to exhibit diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, along with methoxyethyl and methoxybenzyl substituents. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzofuran moiety might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzofuran ring and the ether and amide groups could impact its polarity, solubility, and stability .Mechanism of Action
Target of Action
The primary target of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide is the 5HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
The compound interacts with the 5HT1A receptor, binding to it with a Ki affinity of 806nM . This interaction can lead to changes in the receptor’s activity, influencing the transmission of serotonin in the brain.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-9-5-4-8-15(16)12-22-20(24)21(25)23-13-19(27-2)18-11-14-7-3-6-10-17(14)28-18/h3-11,19H,12-13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYVXNQCNAKZJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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